Technical Whitepaper: Chemical Structure, Synthesis, and Prodrug Applications of N'-hydroxyoxane-3-carboximidamide
Technical Whitepaper: Chemical Structure, Synthesis, and Prodrug Applications of N'-hydroxyoxane-3-carboximidamide
Executive Summary
N'-hydroxyoxane-3-carboximidamide (CAS: 1344851-08-6)[1], also known as N'-hydroxytetrahydro-2H-pyran-3-carboximidamide, is a highly specialized heterocyclic compound utilized primarily in advanced medicinal chemistry and drug discovery. The molecular framework integrates a conformationally restricted oxane (tetrahydropyran) ring with an amidoxime (hydroxyamidine) functional group[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use as a prodrug pharmacophore, and a self-validating experimental protocol for its synthesis and characterization.
Structural Chemistry & Physicochemical Profiling
The architecture of N'-hydroxyoxane-3-carboximidamide (
-
The Oxane Scaffold: The 6-membered oxygen-containing heterocycle provides a moderate degree of polarity via its ether oxygen, which acts as a hydrogen-bond acceptor. The substitution at the 3-position introduces a chiral center, meaning the compound typically exists as a racemic mixture of (R) and (S) enantiomers unless stereoselectively synthesized.
-
The Amidoxime Pharmacophore: The
group exhibits tautomerism, predominantly favoring the Z-isomer of the amino-hydroxyimino form due to the minimization of steric clash and the potential for intramolecular stabilization.
To understand the utility of this compound, it is critical to compare its properties against its active amidine counterpart. As summarized in Table 1 , the addition of the hydroxyl group fundamentally alters the ionization profile of the molecule.
Table 1: Comparative Physicochemical Profiling
| Property | N'-hydroxyoxane-3-carboximidamide (Prodrug) | Oxane-3-carboximidamide (Active Amidine) |
| Molecular Weight | 144.17 g/mol | 128.17 g/mol |
| Topological Polar Surface Area (TPSA) | ~65 Ų | ~43 Ų |
| pKa (Basic center) | 6.2 - 6.8 (Estimated) | 11.0 - 12.0 (Estimated) |
| Ionization at pH 7.4 | Predominantly Neutral (>80%) | Permanently Protonated (>99%) |
| Gastrointestinal Permeability | High (Passive Transcellular Diffusion) | Low (Paracellular only) |
Mechanistic Rationale: The Amidoxime Prodrug Strategy
The primary application of N'-hydroxyoxane-3-carboximidamide lies in its role as a bioisostere and prodrug. Basic amidines are exceptionally potent pharmacophores for binding to aspartate or glutamate residues in target proteins (such as proteases) via robust salt bridges. However, their high basicity (
The Causality of N-Hydroxylation:
By converting the amidine into an amidoxime, the electron-withdrawing nature of the hydroxyl group reduces the
Metabolic Activation via mARC: Once absorbed into systemic circulation, the amidoxime prodrug is enzymatically reduced back to the active amidine. This bioconversion is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme system located in the outer mitochondrial membrane[4]. The mARC system functions in a catalytic triad alongside cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R), transferring electrons to cleave the N-O bond[5].
Fig 1: mARC-mediated N-reduction pathway of amidoxime prodrugs to their active amidine metabolites.
Synthetic Methodology & Experimental Protocol
The synthesis of N'-hydroxyoxane-3-carboximidamide relies on the nucleophilic addition of hydroxylamine to tetrahydropyran-3-carbonitrile. Because free hydroxylamine is unstable and prone to explosive degradation at high concentrations, it is generated in situ from hydroxylamine hydrochloride using a mild base.
Fig 2: Step-by-step synthetic workflow for N'-hydroxyoxane-3-carboximidamide.
Step-by-Step Protocol (Self-Validating Workflow)
1. Reagent Preparation & Causality:
-
Action: Suspend hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (
, 1.0 equivalent) in absolute ethanol. -
Causality: Ethanol is selected as the solvent because it effectively solubilizes both the polar inorganic salts and the organic nitrile.
is chosen over stronger bases (like NaOH) to prevent base-catalyzed hydrolysis of the nitrile to an amide. The generation of gas serves as a visual validation of free hydroxylamine liberation.
2. Nucleophilic Addition:
-
Action: Add tetrahydropyran-3-carbonitrile (1.0 equivalent) to the suspension. Stir the mixture and heat to reflux (approx. 80°C) for 4 to 6 hours.
-
Causality: The elevated temperature provides the activation energy required for the hydroxylamine nitrogen (the softer, more nucleophilic atom compared to oxygen) to attack the electrophilic carbon of the nitrile group.
3. In-Process Control (IPC):
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Validation: The starting nitrile will elute near the solvent front (
), while the highly polar amidoxime product will be retained ( ). The reaction is deemed complete when the nitrile spot disappears.
4. Workup and Extraction:
-
Action: Cool the mixture to room temperature and filter off the inorganic salts (
, unreacted ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. -
Causality: The aqueous wash removes any residual hydroxylamine and salts, while the organic layer selectively retains the target amidoxime.
5. Purification:
-
Action: Dry the combined organic layers over anhydrous
, filter, and evaporate. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexane to yield pure N'-hydroxyoxane-3-carboximidamide as a white crystalline solid.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column. The product should present a single sharp peak (Purity > 95%). A diode array detector (DAD) will show a characteristic UV absorbance maximum around 220-230 nm due to the
double bond. -
H Nuclear Magnetic Resonance (NMR) (DMSO-
, 400 MHz):-
Validation Mechanism: The successful conversion of the nitrile is proven by the appearance of two distinct exchangeable signals: a broad singlet at
ppm integrating for 2 protons (the group), and a sharp singlet at ppm integrating for 1 proton (the group). The oxane ring protons will appear as complex multiplets between 1.4 and 3.9 ppm.
-
-
C NMR (DMSO-
, 100 MHz):-
Validation Mechanism: The starting material's nitrile carbon signal (
ppm) must completely disappear, replaced by the amidoxime quaternary carbon signal shifted significantly downfield to ppm.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for
: 145.0972; Found: 145.0975.
References
-
The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][4]
-
The History of mARC - PMC - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][3]
-
Molybdenum Site Structure of MOSC Family Proteins - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link][5]
Sources
- 1. 1344851-08-6 | CAS数据库 [m.chemicalbook.com]
- 2. N'-hydroxyoxane-3-carboximidamide | Benchchem [benchchem.com]
- 3. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molybdenum Site Structure of MOSC Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
